(R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Nitration Reaction: Starting with 3-fluorophenylpyrrolidin-3-amine, the compound undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group at the 2-position of the phenyl ring.
Reduction Reaction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the nitration and reduction steps mentioned above. The process is optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the nitro group to an amine group, as mentioned earlier.
Substitution Reactions: Substitution reactions can occur at the fluorine or nitro positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as tin(II) chloride, iron, and hydrogen gas are used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.
Reduction Products: Amine derivatives and other reduced forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including inflammation and infections.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the biological context, but it generally involves interactions with enzymes, receptors, or other biomolecules. The fluorine and nitro groups play a crucial role in modulating the compound's activity and selectivity.
Comparison with Similar Compounds
1-(4-Fluoro-3-nitrophenyl)-3-(2-fluorophenyl)urea:
(R)-1-(benzyloxy)-3-((2-bromo-5-fluoro-4-nitrophenyl)amino)propan-2-ol:
Uniqueness: (R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3R)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2.ClH/c11-8-2-1-3-9(10(8)14(15)16)13-5-4-7(12)6-13;/h1-3,7H,4-6,12H2;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDKDDCHIJBMOM-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C2=C(C(=CC=C2)F)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.